5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid
CAS No.: 71899-86-0
Cat. No.: VC20760732
Molecular Formula: C9H10N2O4S2
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 71899-86-0 |
---|---|
Molecular Formula | C9H10N2O4S2 |
Molecular Weight | 274.3 g/mol |
IUPAC Name | 5-(2-aminoethyldisulfanyl)-2-nitrobenzoic acid |
Standard InChI | InChI=1S/C9H10N2O4S2/c10-3-4-16-17-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3-4,10H2,(H,12,13) |
Standard InChI Key | DSNFVSIOSWJQBV-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1SSCCN)C(=O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C=C1SSCCN)C(=O)O)[N+](=O)[O-] |
Chemical Structure and Identification
Molecular Structure and Formula
5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid possesses a well-defined chemical structure consisting of a 2-nitrobenzoic acid core with a disulfide bond linking to an aminoethyl group. The molecule has a molecular formula of C₉H₁₀N₂O₄S₂ and a molecular weight of 274.3 g/mol . The structure combines an aromatic ring system functionalized with a carboxylic acid group and a nitro group, along with the distinctive disulfide bridge connecting to the aminoethyl moiety.
Chemical Identifiers
To ensure precise identification of 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid in scientific literature and databases, multiple standardized identifiers have been assigned to this compound. These identifiers enable unambiguous reference to the substance across different research platforms and publications.
Table 1: Chemical Identifiers for 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid
Identifier Type | Value |
---|---|
CAS Number | 71899-86-0 |
PubChem CID | 18363752 |
InChI | InChI=1S/C9H10N2O4S2/c10-3-4-16-17-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3-4,10H2,(H,12,13) |
InChIKey | DSNFVSIOSWJQBV-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1SSCCN)C(=O)O)N+[O-] |
DSSTox Substance ID | DTXSID40593123 |
The compound is also known by several synonyms, including 5-(2-aminoethyldisulfanyl)-2-nitrobenzoic acid, Benzoic acid,5-[(2-aminoethyl)dithio]-2-nitro-, and S-<(3-carboxy-4-nitrophenyl)thio>-2-aminoethanethiol . These alternative nomenclatures reflect different chemical naming conventions and help researchers identify the compound across various databases and literature sources.
Physical and Chemical Properties
Fundamental Properties
5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid exhibits distinct physicochemical properties that influence its behavior in solution and its applications in biochemical research. Understanding these properties is essential for predicting the compound's behavior in experimental systems.
Table 2: Physical and Chemical Properties of 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid
Stability and Reactivity
A notable characteristic of 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid is its enhanced stability under alkaline conditions compared to related compounds like Ellman's reagent (5,5'-Dithiobis(2-nitrobenzoic Acid) or DTNB) . This improved stability at basic pH represents a significant advantage for biochemical applications requiring alkaline environments, making it particularly valuable for certain enzymatic assays and thiol quantification methods.
The compound reacts with free thiols with kinetics similar to those of Ellman's reagent, indicating that its reactivity with sulfhydryl groups is maintained despite structural modifications that improve its stability . This combination of enhanced stability and preserved reactivity makes 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid an excellent alternative for applications where both properties are required.
Applications in Biochemical Research
Thiol Detection and Quantification
The primary application of 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid lies in the detection and quantification of thiol groups in biological samples. As reported in the literature, the compound reacts with free thiols with kinetics comparable to Ellman's reagent, which is widely used for measuring sulfhydryl concentrations . This reaction likely involves the displacement of the aminoethyl group by the thiol, resulting in the formation of a mixed disulfide and release of a colored product that can be measured spectrophotometrically.
The reaction can be represented as:
R-SH + 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid → R-S-S-(2-nitrobenzoic Acid) + 2-Aminoethanethiol
This reaction mechanism provides the basis for quantitative determination of thiol concentrations in various biological samples, including proteins, peptides, and small molecules containing sulfhydryl groups.
Advantages Over Traditional Reagents
The compound offers significant advantages over traditional thiol-detecting reagents, particularly Ellman's reagent (DTNB), which has been the gold standard for many years. The most notable improvement is its dramatically enhanced stability under alkaline conditions . While Ellman's reagent tends to degrade rapidly at basic pH, 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid maintains its integrity and functionality, making it particularly suitable for applications requiring basic conditions.
This improved stability expands the range of possible applications, allowing researchers to conduct thiol quantitation and enzymatic assays under conditions that would be problematic when using Ellman's reagent. The compound thus fills an important gap in biochemical methodology, providing a reliable tool for thiol detection in alkaline environments.
Research Findings and Literature
Key Studies and Findings
Several important research papers have reported findings related to 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid. A pivotal study by Zhu, Dhimitruka, and Pei published in Organic Letters (2004) appears to have made significant contributions to our understanding of this compound's properties and applications . While the full details of this publication are not provided in the search results, the citation indicates it likely contains important information about the compound's synthesis, characterization, or application.
Another significant research contribution comes from a 2004 publication that explicitly describes the compound's improved stability under alkaline conditions compared to Ellman's reagent . This study established that 5-(2-Aminoethyl)dithio-2-nitrobenzoate (ADNB) reacts with free thiols with kinetics similar to those of Ellman's reagent but demonstrates dramatically better stability in basic environments. This finding positioned the compound as an excellent alternative for quantitation of thiol contents and enzymatic assays under basic pH conditions.
Synthesis and Preparation
Synthetic Approaches
A patent referenced in the search results describes a "DTNB total synthesis method" involving denitrification and nitration steps starting from m-bromotoluene . While this synthesis specifically targets DTNB rather than 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid, it may provide a starting point for understanding the synthetic chemistry of related nitrobenzoic acid derivatives containing disulfide bonds.
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